molecular formula C10H7NO4 B15069246 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B15069246
M. Wt: 205.17 g/mol
InChI Key: NVHPOGJAGZDJGV-UHFFFAOYSA-N
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Description

3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core with hydroxyl, oxo, and carboxylic acid functional groups

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It acts as a Michael acceptor, participating in multicomponent condensation reactions through a Smiles rearrangement . This compound can also inhibit specific enzymes and receptors, contributing to its biological activities .

Comparison with Similar Compounds

Comparison: 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher reactivity towards nucleophiles and greater stability under alkaline conditions .

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

3-hydroxy-2-oxo-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-8-7(10(14)15)5-3-1-2-4-6(5)11-9(8)13/h1-4,12H,(H,11,13)(H,14,15)

InChI Key

NVHPOGJAGZDJGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C(=O)O

Origin of Product

United States

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